App-fubinaca
App-fubinaca
AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the CB1 receptor (Ki = 0.9 nM) than that of JWH 018. APP-FUBINACA is an analog of AB-FUBINACA in which an isopropyl group has been replaced with a phenylmethyl moiety. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1185282-03-4
VCID:
VC0058246
InChI:
InChI=1S/C24H21FN4O2/c25-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)22(28-29)24(31)27-20(23(26)30)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,26,30)(H,27,31)/t20-/m0/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Molecular Formula:
C24H21FN4O2
Molecular Weight:
416.4 g/mol
App-fubinaca
CAS No.: 1185282-03-4
Cat. No.: VC0058246
Molecular Formula: C24H21FN4O2
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the CB1 receptor (Ki = 0.9 nM) than that of JWH 018. APP-FUBINACA is an analog of AB-FUBINACA in which an isopropyl group has been replaced with a phenylmethyl moiety. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1185282-03-4 |
| Molecular Formula | C24H21FN4O2 |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C24H21FN4O2/c25-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)22(28-29)24(31)27-20(23(26)30)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,26,30)(H,27,31)/t20-/m0/s1 |
| Standard InChI Key | TZXBEYFALIFOAG-FQEVSTJZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
| SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
| Appearance | Assay:≥98%A neat solid |
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